molecular formula C10H9BrOS B12558792 S-[(4-Bromophenyl)methyl] prop-2-enethioate CAS No. 143314-81-2

S-[(4-Bromophenyl)methyl] prop-2-enethioate

Cat. No.: B12558792
CAS No.: 143314-81-2
M. Wt: 257.15 g/mol
InChI Key: LUXSHLPNUPAVJL-UHFFFAOYSA-N
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Description

S-[(4-Bromophenyl)methyl] prop-2-enethioate: is an organic compound with the molecular formula C10H9BrOS and a molecular weight of 257.147 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a prop-2-enethioate moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Bromophenyl)methyl] prop-2-enethioate typically involves the reaction of 4-bromobenzyl chloride with prop-2-enethioic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[(4-Bromophenyl)methyl] prop-2-enethioate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-[(4-Bromophenyl)methyl] prop-2-enethioate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving sulfur-containing substrates. It is also used in the development of inhibitors for specific enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of S-[(4-Bromophenyl)methyl] prop-2-enethioate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thioate moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • S-Phenyl prop-2-enethioate
  • S-Methyl prop-2-enethioate
  • S-(4-Hydroxyphenyl) prop-2-enethioate

Comparison:

  • S-Phenyl prop-2-enethioate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
  • S-Methyl prop-2-enethioate: Contains a methyl group instead of a bromophenyl group, resulting in different chemical and biological properties.
  • S-(4-Hydroxyphenyl) prop-2-enethioate: The presence of a hydroxyl group introduces additional hydrogen bonding capabilities, affecting its reactivity and interactions.

S-[(4-Bromophenyl)methyl] prop-2-enethioate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations.

Properties

CAS No.

143314-81-2

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

S-[(4-bromophenyl)methyl] prop-2-enethioate

InChI

InChI=1S/C10H9BrOS/c1-2-10(12)13-7-8-3-5-9(11)6-4-8/h2-6H,1,7H2

InChI Key

LUXSHLPNUPAVJL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)SCC1=CC=C(C=C1)Br

Origin of Product

United States

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